4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid
Overview
Description
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a tetrahydropyridine ring, which is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the tetrahydropyridine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The protected tetrahydropyridine ring is then coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid: This compound features a boronic acid group instead of a benzoic acid moiety.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and a boronic acid pinacol ester group.
Uniqueness
4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is unique due to the presence of both the benzoic acid and tetrahydropyridine moieties, which confer distinct chemical and biological properties. The Boc group provides additional versatility in synthetic applications by protecting the nitrogen atom during reactions.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZQJUIOCDUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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